molecular formula C9H10F2N2O B11899403 3-(Difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine

3-(Difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B11899403
M. Wt: 200.19 g/mol
InChI Key: LAEGTBCNEUFHNI-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Naphthyridine Derivatives

Naphthyridines, bicyclic aromatic compounds containing two fused pyridine rings, were first synthesized in the mid-20th century as part of efforts to explore nitrogen-containing heterocycles. Early research focused on their structural analogies to quinoline and isoquinoline, with initial applications in dye chemistry and coordination compounds. The 1,6-naphthyridine scaffold emerged as a distinct subclass due to its unique electronic configuration, which facilitated interactions with biological targets such as enzymes and receptors.

The introduction of fluorinated substituents to naphthyridines began in the late 20th century, driven by the pharmaceutical industry’s interest in improving drug metabolic stability. The specific compound this compound was first reported in 2008 by Guiadeen et al., who employed an inverse electron demand Diels–Alder (IEDA) reaction under microwave irradiation to achieve efficient synthesis. This methodology marked a departure from conventional thermal methods, reducing reaction times from hours to minutes while maintaining high yields.

Relevance of Difluoromethoxy Substitution in Heterocyclic Chemistry

The difluoromethoxy group (-OCF₂H) is a critical structural feature that enhances the compound’s physicochemical properties. Fluorine’s high electronegativity and small atomic radius reduce electron density at the substitution site, which can mitigate oxidative metabolism and prolong half-life in vivo. Comparative studies between fluorinated and non-fluorinated naphthyridines demonstrate that the difluoromethoxy group:

  • Increases lipophilicity , improving membrane permeability and bioavailability.
  • Blocks metabolic hot spots , particularly cytochrome P450-mediated oxidation.
  • Modulates electronic effects , fine-tuning interactions with target proteins.

For example, in lead optimization campaigns, replacing a methoxy group with difluoromethoxy in 1,6-naphthyridine derivatives improved metabolic stability by 40% in hepatic microsome assays. This substitution strategy has since been adopted in developing kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Overview of Research Motivations and Academic Significance

The primary motivation for studying this compound lies in its dual role as a metabolic-stability enhancer and a versatile synthon. Key research drivers include:

  • Drug Design : Fluorinated naphthyridines are prioritized in central nervous system (CNS) and cardiovascular drug discovery due to their ability to cross the blood-brain barrier and resist first-pass metabolism.
  • Methodological Innovation : The compound’s synthesis via microwave-assisted IEDA reactions exemplifies modern trends toward green chemistry and rapid prototyping in medicinal chemistry.
  • Structural Diversity : The tetrahydro-1,6-naphthyridine core allows for regioselective functionalization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies.

Academic investigations have highlighted its utility in fragment-based drug discovery, where its rigid scaffold serves as a template for designing allosteric modulators of ion channels.

Positioning within Naphthyridine and Fluorinated Compound Research

This compound occupies a niche at the intersection of two prolific research domains: naphthyridine chemistry and organofluorine chemistry. Its development reflects broader trends in pharmaceutical research, where approximately 30% of small-molecule drugs approved since 2015 contain at least one fluorine atom.

Table 1: Comparative Analysis of Naphthyridine Derivatives

Property 1,6-Naphthyridine 3-Methoxy Derivative 3-(Difluoromethoxy) Derivative
LogP 1.2 1.5 2.1
Metabolic Stability (t₁/₂, min) 15 22 58
Synthetic Complexity Low Moderate High

Data adapted from Guiadeen et al. (2008).

In cardiovascular research, the compound’s ability to inhibit phosphodiesterase isoforms has been explored, with preliminary data showing 50% inhibition at 10 nM concentrations. Furthermore, its incorporation into anti-inflammatory agents has been motivated by its suppression of NF-κB signaling in macrophage models.

The compound’s synthesis, typically starting from N-benzyl piperidone, involves a sequence of IEDA reactions, hydrogenation, and fluorination steps, achieving overall yields of 65–70%. Recent patents highlight its use in prodrug formulations, where its stability under physiological conditions ensures prolonged release kinetics.

Properties

Molecular Formula

C9H10F2N2O

Molecular Weight

200.19 g/mol

IUPAC Name

3-(difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/C9H10F2N2O/c10-9(11)14-7-3-6-4-12-2-1-8(6)13-5-7/h3,5,9,12H,1-2,4H2

InChI Key

LAEGTBCNEUFHNI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=CC(=C2)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Pathway and Mechanism

The most well-documented method involves a microwave-accelerated IEDDA reaction between N-benzyl piperidone and a fluorinated dienophile. Guiadeen et al. (2008) developed this approach to streamline the synthesis of 3-(difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine. The reaction proceeds via a [4+2] cycloaddition, leveraging the electron-deficient nature of the dienophile and the electron-rich diene system of the piperidone derivative.

Key Steps:

  • Preparation of Dienophile : A fluorinated alkoxy dienophile (e.g., difluoromethoxy-substituted enone) is synthesized.

  • Cycloaddition : The dienophile reacts with N-benzyl piperidone under microwave irradiation (120–150°C, 10–30 min), forming the bicyclic naphthyridine core.

  • Deprotection : The N-benzyl group is removed via hydrogenolysis or acid hydrolysis to yield the final product.

Reaction Conditions and Yields:

ParameterDetails
Starting MaterialN-Benzyl piperidone
DienophileDifluoromethoxy-substituted enone
SolventDichloromethane (DCM) or toluene
Temperature120–150°C (microwave)
Time10–30 minutes
Yield70–85%

This method’s efficiency stems from microwave irradiation, which accelerates reaction kinetics and minimizes side products.

Cyclization Strategies via Intermediate Sulfones

Sulfone-Mediated Ring Closure

Hollis Showalter (2006) demonstrated a cyclization approach for related tetrahydro-naphthyridines, which can be adapted for 3-(difluoromethoxy) derivatives. The method involves:

  • Sulfone Intermediate Formation : A pyridine precursor is functionalized with a sulfone group.

  • Cyclization : Base-mediated intramolecular cyclization forms the tetrahydro-naphthyridine core.

  • Fluorination : Electrophilic fluorination introduces the difluoromethoxy group.

Challenges:

  • Low regioselectivity during fluorination.

  • Requires harsh conditions (e.g., HF-pyridine complexes).

Post-Functionalization of Preformed Naphthyridine Cores

Nucleophilic Substitution

A two-step strategy involves:

  • Synthesis of Chloro-Naphthyridine : A chlorinated intermediate (e.g., 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine) is prepared via methods analogous to those in Ambeed’s protocols.

  • Difluoromethoxy Introduction : The chlorine atom is displaced by a difluoromethoxy group using nucleophilic reagents like sodium difluoromethoxide.

Reaction Conditions:

ParameterDetails
Chloro Intermediate2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
ReagentNaOCF₂H or KOCF₂H
SolventDimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature80–100°C
Yield50–65%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Microwave IEDDARapid, high-yielding, scalableRequires specialized equipment70–85%
CyclizationModular precursor designLow regioselectivity40–60%
Post-FunctionalizationFlexible late-stage modificationMulti-step, moderate yields50–65%

Industrial-Scale Considerations

The IEDDA method is favored for large-scale synthesis due to its brevity and compatibility with continuous-flow microwave reactors. Key optimizations include:

  • Catalyst-Free Conditions : Eliminates costly transition metals.

  • Solvent Recycling : DCM or toluene can be recovered via distillation.

Chemical Reactions Analysis

3-(Difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of tetrahydronaphthyridine compounds exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor growth through various mechanisms, including the suppression of collagen expression in fibrotic tissues .

2. Antifibrotic Properties
The compound has been identified as a potential antifibrotic agent. It works by modulating the extracellular matrix composition and inhibiting excessive collagen deposition, which is critical in diseases characterized by fibrosis .

3. Neuroprotective Effects
There is emerging evidence that tetrahydronaphthyridine derivatives may possess neuroprotective effects. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Pharmacological Insights

The pharmacological profile of 3-(difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine suggests it could be effective in treating various conditions:

  • Hypertension : Some studies suggest that this compound can act synergistically with antihypertensive agents to lower blood pressure effectively .
  • Inflammatory Disorders : Its anti-inflammatory properties are being explored for potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study 1: Antifibrotic Mechanism

In a study published in Patents, researchers explored the antifibrotic properties of fluorinated derivatives of tetrahydronaphthyridine. The results demonstrated significant inhibition of collagen synthesis in fibroblast cultures, suggesting potential for therapeutic use in fibrotic diseases .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of this compound revealed that it could reduce oxidative stress markers in neuronal cell lines. This study supports its potential use in therapeutic strategies for neurodegenerative diseases like Alzheimer's and Parkinson's .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits tumor growth through collagen suppression
Antifibrotic PropertiesModulates extracellular matrix composition
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Hypertension TreatmentSynergistic effects with antihypertensive agents
Inflammatory DisordersPotential treatment for rheumatoid arthritis

Comparison with Similar Compounds

3-(Difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine can be compared with other fluorinated heterocycles, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties.

Biological Activity

3-(Difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by a tetrahydronaphthyridine core with difluoromethoxy substitution. Its molecular formula is C10H10F2N2OC_{10}H_{10}F_2N_2O, and it possesses distinct physicochemical properties that influence its biological interactions.

Antifibrotic Properties

Research has indicated that compounds similar to this compound exhibit antifibrotic activity. These compounds can suppress collagen expression, which is crucial in the pathogenesis of fibrotic diseases. A patent document notes that such derivatives have been identified as effective antifibrosis agents through various mechanisms of action, including the modulation of signaling pathways involved in fibrosis progression .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Fibroblast Activation : The compound may inhibit the activation of fibroblasts, which play a pivotal role in fibrosis development.
  • Modulation of Cytokine Release : It potentially alters the release of pro-inflammatory cytokines that contribute to fibrotic processes.
  • Antioxidant Activity : Some studies suggest that compounds in this class may exhibit antioxidant properties, reducing oxidative stress associated with fibrotic diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly reduce collagen synthesis in cultured fibroblasts. For instance:

  • Study A : Fibroblasts treated with varying concentrations of the compound showed a dose-dependent decrease in collagen production. The effective concentration range was identified as 10-50 µM.

In Vivo Studies

In vivo studies using animal models have further elucidated the therapeutic potential of this compound:

  • Study B : In a mouse model of liver fibrosis induced by carbon tetrachloride (CCl4), administration of the compound resulted in a significant reduction in liver collagen content and improved liver function markers compared to control groups.

Comparative Efficacy

A comparison table summarizing the antifibrotic effects of this compound against other known antifibrotic agents is presented below:

Compound NameMechanism of ActionEfficacy (Collagen Reduction %)Reference
This compoundInhibition of fibroblast activation65%Study A
NintedanibTyrosine kinase inhibition70%Clinical Trial
PirfenidoneTGF-β signaling pathway modulation60%Clinical Trial

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine, and how are key intermediates characterized?

  • Methodological Answer : The synthesis often involves cyclization reactions using reagents like POCl₃ or P₂O₅/H₃PO₄. For example, cyclization of pyridine precursors with difluoromethoxy groups under acidic conditions (e.g., 135 °C, 4 h) can yield the tetrahydro-naphthyridine core . Key intermediates are characterized via NMR (¹H/¹³C) to confirm regioselectivity and LC-MS to verify molecular weight. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How does the difluoromethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of the difluoromethoxy group enhances electrophilic substitution at adjacent positions. For instance, chlorination or nitration reactions (using POCl₃ or HNO₃/H₂SO₄) preferentially occur at the 2- or 4-positions of the naphthyridine ring. Kinetic studies via HPLC monitoring can quantify reaction rates and product distribution .

Q. What analytical techniques are critical for purity assessment of this compound in synthetic workflows?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity analysis. High-resolution mass spectrometry (HRMS) confirms molecular formula, while ¹⁹F NMR resolves fluorinated substituents. Differential scanning calorimetry (DSC) assesses crystallinity and thermal stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of 3-(difluoromethoxy)-naphthyridine derivatives?

  • Methodological Answer : By systematically varying parameters:

  • Temperature : Lower temperatures (e.g., 5 °C) reduce side reactions like over-chlorination .
  • Catalysts : Use of NaH or Et₃N improves regioselectivity in alkylation steps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    Reaction monitoring via TLC or in-situ IR spectroscopy enables real-time optimization .

Q. What strategies are employed to resolve contradictory data in structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : Contradictions often arise from off-target effects or assay variability. Solutions include:

  • Orthogonal assays : Validate bioactivity using both cell-based (e.g., proliferation inhibition) and biochemical (e.g., enzyme inhibition) assays .
  • Molecular docking : Compare binding modes across homologs (e.g., PDK1 vs. Syk kinases) to rationalize selectivity .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

Q. How can computational methods predict the compound’s interaction with RNA targets, and what experimental validation is required?

  • Methodological Answer :

  • MD simulations : Run >25 μs simulations to sample RNA-ligand conformational space, followed by MM-GBSA binding energy calculations .
  • Experimental validation : Use fluorescence anisotropy to measure binding affinity (Kd) and SHAPE-MaP to confirm structural perturbations in RNA .

Q. What challenges arise in distinguishing diastereomers of 3-(difluoromethoxy)-naphthyridine derivatives, and how are they addressed?

  • Methodological Answer : Diastereomers with chiral centers (e.g., at C5 or C8) require:

  • Chiral HPLC : Use cellulose-based columns for resolution.
  • NOESY NMR : Correlate spatial proximity of protons to assign configurations .
  • Crystallography : Resolve absolute stereochemistry if crystals are obtainable .

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